molecular formula C21H26N2O4S B216192 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216192
M. Wt: 402.5 g/mol
InChI Key: PTHCPNLCJCOWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as E-4031, is a selective blocker of the rapidly activating delayed rectifier potassium channel (I_Kr). E-4031 has been widely used in scientific research to study the role of I_Kr in cardiac function and arrhythmias.

Mechanism of Action

4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide selectively blocks I_Kr by binding to the channel pore and inhibiting the outward potassium current. This results in a prolongation of the action potential duration and QT interval. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has no effect on other potassium channels or ion channels, making it a selective blocker of I_Kr.
Biochemical and Physiological Effects:
4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on cardiac electrophysiology, 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been reported to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance insulin secretion from pancreatic beta cells. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a selective blocker of I_Kr, making it a useful tool for studying the role of I_Kr in cardiac function and arrhythmias. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is also relatively easy to synthesize and has a long shelf life. However, 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has some limitations. It has a narrow therapeutic window and can cause QT prolongation and arrhythmias at high concentrations. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide also has off-target effects on other ion channels at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide research. One area of interest is the development of new drugs that target I_Kr for the treatment of arrhythmias. Another area of interest is the use of 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide as a tool to study the role of I_Kr in other physiological processes, such as insulin secretion and cancer cell proliferation. Additionally, there is a need for further research to understand the mechanisms underlying the off-target effects of 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide on other ion channels.

Synthesis Methods

4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide can be synthesized in several steps from commercially available starting materials. The synthesis involves the reaction of 4-(piperidin-4-ylsulfonyl)aniline with 4-ethoxybenzoyl chloride in the presence of a base to yield 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

Scientific Research Applications

4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively used in scientific research to study the role of I_Kr in cardiac function and arrhythmias. I_Kr is a crucial component of the cardiac action potential and plays a significant role in the repolarization phase. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide blocks I_Kr in a concentration-dependent manner, leading to prolonged action potential duration and QT interval. 4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been used to study the effects of I_Kr block on cardiac electrophysiology, arrhythmogenesis, and drug-induced QT prolongation.

properties

Product Name

4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4-ethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O4S/c1-3-27-19-8-4-17(5-9-19)21(24)22-18-6-10-20(11-7-18)28(25,26)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

PTHCPNLCJCOWBU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.